4-(5-Nitrofurfurylideneamino)antipyrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

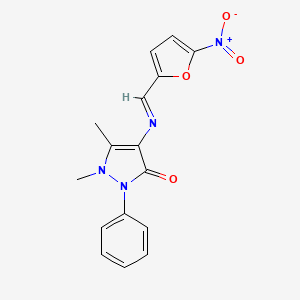

4-(5-Nitrofurfurylideneamino)antipyrine is a chemical compound with the molecular formula C16H14N4O4 and a molecular weight of 326.31 g/mol . It is known for its applications in industrial and scientific research . The compound is characterized by the presence of a nitrofuran moiety linked to an antipyrine structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitrofurfurylideneamino)antipyrine typically involves the condensation of 4-aminoantipyrine with 5-nitrofurfural under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Condensation Reactions

The compound is synthesized via a Schiff base condensation between antipyrine and 5-nitrofurfural under acidic or basic conditions (e.g., ethanol/methanol with catalytic acid/base). This reaction forms the characteristic imine (C=N) bond, critical for its biological activity .

Key conditions :

| Reactants | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Antipyrine + 5-Nitrofurfural | Ethanol | HCl | Moderate |

Reduction of Nitro Group

The nitro group (–NO₂) on the furan ring undergoes selective reduction to form amine (–NH₂) derivatives. This is typical for nitrofuran-containing compounds and is critical for modulating biological activity .

Example reaction :

This compoundEtOHH2/Pd-C4-(5-Aminofurfurylideneamino)antipyrine

Notes :

-

Nitro reduction may produce mutagenic intermediates (e.g., nitroso derivatives) .

-

Catalytic hydrogenation or enzymatic reduction are plausible pathways .

Nucleophilic Substitution

The antipyrine core’s 4-position is reactive toward nucleophiles. In analogs like 4-chloroacetylantipyrine, chlorine is displaced by thiols, amines, or alkoxides under basic conditions .

Example reaction with thiophene derivatives :

4-Cl-Antipyrine+HS-ThiopheneEtOHNaOEt4-Thiophene-Antipyrine+HCl

Applicability to target compound :

-

The nitrofurfurylideneamino group may sterically hinder substitution at the 4-position.

-

Substitution likely occurs at other reactive sites (e.g., furan oxygen or pyrazolone carbonyl) .

Electrophilic Aromatic Substitution

The antipyrine core’s aromatic rings can undergo halogenation or nitration , though the nitrofuran group may deactivate the ring.

Reported in antipyrine analogs :

| Reaction | Reagents | Position Modified | Reference |

|---|---|---|---|

| Bromination | Br₂ or NBS | Pyrazolone ring | |

| Formylation | DMF/POCl₃ | C4 (via Vilsmeier-Haack) |

Complexation with Metals

Antipyrine derivatives often form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrazolone carbonyl and imine nitrogen.

Proposed structure :

Mn++This compound→[M(L)x]m+

-

L : Ligand sites = carbonyl O, imine N, furan O.

Hydrolysis and Degradation

Under acidic or alkaline conditions, the imine bond (C=N) may hydrolyze to regenerate antipyrine and 5-nitrofurfural.

Stability considerations :

-

pH-dependent degradation impacts bioavailability.

-

Hydrolysis products may retain biological activity (e.g., antipyrine’s analgesic effects) .

Biological Activation

In vivo, the nitro group may be enzymatically reduced to reactive intermediates (e.g., nitroso, hydroxylamine), contributing to antimicrobial activity or toxicity .

Mutagenicity pathway :

–NO2reductase–NO–NHOH–NH2

Scientific Research Applications

Antibacterial Activity

One of the most notable applications of 4-(5-Nitrofurfurylideneamino)antipyrine is its effectiveness as an antibacterial agent. Research indicates that this compound exhibits high efficacy against pathogenic bacteria, including Staphylococcus aureus. In a study, administration of a single dose of 200 mg/kg to mice infected with Staphylococcus aureus resulted in a 100% survival rate, whereas untreated mice had a mortality rate of 95% .

Table 1: Antibacterial Efficacy Against Pathogens

| Pathogen | Treatment Dose (mg/kg) | Survival Rate (%) |

|---|---|---|

| Staphylococcus aureus | 200 | 100 |

| Untreated Control | - | 5 |

Coccidiostatic Activity

This compound also demonstrates significant coccidiostatic activity, making it useful in veterinary medicine, particularly for poultry. The compound can be administered prophylactically to prevent coccidiosis or therapeutically to treat established infections. Effective concentrations range from 0.008% to 0.022% by weight in poultry rations .

Table 2: Coccidiostatic Activity in Poultry

| Application Type | Concentration (% by weight) | Efficacy |

|---|---|---|

| Prophylactic | 0.008 - 0.011 | Prevents infection |

| Therapeutic | Up to 0.022 | Treats established disease |

Urinary Tract Infections

The compound's resistance to metabolic breakdown allows it to maintain effective urinary concentrations, providing antibacterial activity against organisms like Escherichia coli and Staphylococcus aureus in urinary tract infections. This characteristic makes it a valuable option for urinary tract chemotherapeutics .

Table 3: Urinary Antibacterial Effects

| Organism | Concentration in Urine (mg/L) | Antibacterial Effect |

|---|---|---|

| Escherichia coli | High | Effective |

| Staphylococcus aureus | High | Effective |

Safety and Toxicity Profile

Despite its potent antibacterial properties, the compound is relatively non-toxic, with an LD50 of approximately 600 mg/kg in mice . Observations in poultry consuming feed containing up to 0.022% of the compound showed no signs of toxicity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness and safety of this compound:

- A study on its antibacterial activity demonstrated that the compound could significantly reduce bacterial load in infected subjects, supporting its use as a therapeutic agent.

- Research on its coccidiostatic properties highlighted its potential as a preventive measure in poultry farming, reducing reliance on traditional antibiotics and minimizing resistance development.

Mechanism of Action

The mechanism of action of 4-(5-Nitrofurfurylideneamino)antipyrine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

4-Aminoantipyrine: Known for its use in the synthesis of Schiff bases and coordination complexes.

Phenazone: An analgesic and antipyretic compound with similar structural features.

Aminopyrine: Another derivative of antipyrine with analgesic properties.

Uniqueness

4-(5-Nitrofurfurylideneamino)antipyrine is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical reactivity and biological activity compared to other antipyrine derivatives .

Biological Activity

4-(5-Nitrofurfurylideneamino)antipyrine is a synthetic compound characterized by its unique structural features, including a nitrofuran moiety. This compound has drawn interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The molecular formula is C16H14N4O4 with a molecular weight of 326.31 g/mol.

| Property | Description |

|---|---|

| Molecular Formula | C16H14N4O4 |

| Molecular Weight | 326.31 g/mol |

| IUPAC Name | 1,5-dimethyl-4-[(5-nitrofuran-2-yl)methylideneamino]-2-phenylpyrazol-3-one |

| InChI | InChI=1S/C16H14N4O4/c1-11-15(17-10-13-8-9-14(24-13)20(22)23)16(21)19(18(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3 |

| InChI Key | YVLDMVLGMJEZAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)N+[O-] |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including:

- Bacillus cereus

- Bacillus megaterium

- Bacillus subtilis

- Clostridium perfringens (including tetracycline-resistant strains)

The compound was found to inhibit protein and DNA synthesis in Clostridium perfringens, indicating a potential mechanism of action that does not involve cell wall synthesis .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. The nitrofuran group is believed to play a critical role in enhancing the compound's reactivity and biological activity.

Analgesic and Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been explored for its analgesic and anti-inflammatory effects. Its structural similarity to other antipyrine derivatives suggests potential applications in pain relief and inflammation reduction.

Study on Antimicrobial Activity

A significant study evaluated the antimicrobial properties of various derivatives of 4-(5-nitrofurfurylideneamino)piperazine, revealing that these compounds exhibited activity against multiple bacterial strains. The study utilized regression analyses to correlate structural features with biological activity, providing insights into optimizing future derivatives for enhanced efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Analgesic Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Presence of nitrofuran moiety |

| 4-Aminoantipyrine | Moderate | Yes | Commonly used in synthesis |

| Phenazone | Yes | High | Well-known analgesic |

| Aminopyrine | Moderate | High | Similar structure, known for analgesic properties |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Schiff base derivatives of 4-aminoantipyrine, such as 4-(5-nitrofurfurylideneamino)antipyrine?

- Methodological Answer : Schiff base formation involves condensation of 4-aminoantipyrine with aldehydes (e.g., 5-nitrofurfural) under mild acidic or basic conditions. A green synthesis approach uses ethanol/water solvents with organocatalysts (e.g., L-proline) to improve yield (70–85%) and reduce reaction time (2–4 hrs) . Purification typically involves recrystallization from ethanol. Confirm successful synthesis via FTIR (C=N stretch at 1600–1650 cm⁻¹) and NMR (imine proton at δ 8.5–9.0 ppm) .

Q. How can researchers structurally characterize this compound and validate computational models?

- Methodological Answer : Combine experimental techniques (XRD for crystal structure, FTIR for functional groups, NMR for proton environments) with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Compare theoretical bond lengths/angles with XRD data (e.g., C=N bond: 1.28 Å experimental vs. 1.30 Å computational) to validate models .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use reverse-phase HPLC with a C18 column, UV detection at 254 nm, and a mobile phase of methanol:aqueous buffer (e.g., 0.25 M acetate, pH 5.0). For plasma/urine, employ solid-phase extraction (SPE) with recovery rates >90% and LOD of 1.25 µg/mL .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound metal complexes be addressed?

- Methodological Answer : Optimize solvent polarity (e.g., DMF for Co(II)/Ni(II) complexes) and pH (7–8 for stable coordination). Use molar ratio (ligand:metal = 2:1) to favor octahedral geometries. Validate via magnetic susceptibility (µeff = 3.2–3.8 BM for high-spin Co(II)) and ESR spectroscopy .

Q. What experimental designs are suitable for evaluating the antioxidant activity of this compound derivatives?

- Methodological Answer : Perform DPPH radical scavenging assays (IC₅₀ values 20–50 µM) and electrochemical studies (cyclic voltammetry at −0.5 to +1.0 V vs. Ag/AgCl). Correlate antioxidant capacity with HOMO-LUMO gaps from DFT (e.g., ΔE = 3.5 eV for high activity) .

Q. How should researchers model the hepatic metabolism of this compound in disease populations?

- Methodological Answer : Use microdialysis in rat liver models (2-min sampling intervals, h.p.l.c. quantification) to account for metabolite variability . For human studies, apply saliva sampling and non-compartmental pharmacokinetic analysis (CL = dose/AUC₀–∞, Vd = dose/C₀) .

Q. How can conflicting pharmacokinetic data for antipyrine derivatives be reconciled in clinical studies?

Properties

Molecular Formula |

C16H14N4O4 |

|---|---|

Molecular Weight |

326.31 g/mol |

IUPAC Name |

1,5-dimethyl-4-[(5-nitrofuran-2-yl)methylideneamino]-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C16H14N4O4/c1-11-15(17-10-13-8-9-14(24-13)20(22)23)16(21)19(18(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI Key |

YVLDMVLGMJEZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.